molecular formula C7H14ClO3P B14558455 Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate CAS No. 61715-96-6

Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate

Cat. No.: B14558455
CAS No.: 61715-96-6
M. Wt: 212.61 g/mol
InChI Key: HESBJSJTEUMYKY-UHFFFAOYSA-N
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Description

Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a chlorinated, methylated butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate typically involves the reaction of 2-chloro-2-methylbut-3-en-1-ol with dimethyl phosphite. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction Reactions: The double bond in the butenyl chain can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include phosphonate esters with various functional groups.

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Saturated phosphonate esters.

Scientific Research Applications

Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The phosphonate group can act as a leaving group in substitution reactions, while the double bond in the butenyl chain can participate in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Lacks the chlorinated butenyl chain, making it less reactive in certain substitution reactions.

    Diethyl (2-chloroethyl)phosphonate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.

    Dimethyl (2-bromo-2-methylbut-3-en-1-yl)phosphonate: Similar but with a bromine atom, which can influence the types of reactions it undergoes.

Uniqueness

Dimethyl (2-chloro-2-methylbut-3-en-1-yl)phosphonate is unique due to the presence of both a chlorinated butenyl chain and a phosphonate group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.

Properties

CAS No.

61715-96-6

Molecular Formula

C7H14ClO3P

Molecular Weight

212.61 g/mol

IUPAC Name

3-chloro-4-dimethoxyphosphoryl-3-methylbut-1-ene

InChI

InChI=1S/C7H14ClO3P/c1-5-7(2,8)6-12(9,10-3)11-4/h5H,1,6H2,2-4H3

InChI Key

HESBJSJTEUMYKY-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(OC)OC)(C=C)Cl

Origin of Product

United States

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